6-Chloropyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
6-Chloropyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C₇H₅ClN₄ and a molecular weight of 180.6 g/mol It is characterized by a pyrido[3,4-d]pyrimidine core structure with a chlorine atom at the 6-position and an amine group at the 4-position
Mechanism of Action
Target of Action
The primary targets of 6-Chloropyrido[3,4-d]pyrimidin-4-amine are the KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylases . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins, thereby influencing the structure of the chromatin and the accessibility of the DNA to transcription factors .
Mode of Action
This compound interacts with its targets by binding to the Fe(II) in the active site of the KDM4 and KDM5 enzymes . This interaction inhibits the enzymes’ demethylase activity, preventing them from removing methyl groups from histone lysines .
Biochemical Pathways
The inhibition of KDM4 and KDM5 by this compound affects the histone methylation status , which is a key factor in the regulation of gene expression . This can lead to changes in the expression of genes regulated by these enzymes, with potential downstream effects on various cellular processes .
Result of Action
The inhibition of KDM4 and KDM5 by this compound results in changes in the methylation status of histones , which can alter gene expression . In a cell-based assay, this compound demonstrated the ability to inhibit the demethylation of H3K9Me3 and H3K4Me3 , two important histone marks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrido[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with 2-aminonicotinonitrile, which undergoes bromination, followed by condensation, cyclization, and Dimroth rearrangement to yield the desired product . The reaction conditions often involve the use of β-dicarbonyl compounds at elevated temperatures (130-140°C) in the presence of catalysts such as nickel acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Condensation Reactions: The amine group at the 4-position can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Condensation Reactions: Reagents include aldehydes and ketones, with reaction conditions involving acidic or basic catalysts.
Major Products
Substitution Reactions: Products include various substituted pyrido[3,4-d]pyrimidines.
Condensation Reactions: Products include Schiff bases and other condensation products.
Scientific Research Applications
6-Chloropyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4-one: Similar structure but with a ketone group instead of an amine group.
6-Bromopyrido[2,3-d]pyrimidines: Similar core structure but with a bromine atom instead of chlorine.
Uniqueness
6-Chloropyrido[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its chlorine atom at the 6-position and amine group at the 4-position make it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
6-chloropyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJNXFUNGGUIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CN=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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